1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine
Overview
Description
1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine typically involves multi-step organic reactions. One common approach is to start with the nitration of a fluoro-substituted aromatic compound, followed by the introduction of the piperazine and piperidine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The piperazine and piperidine rings can be modified through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluoro group can result in a variety of functionalized aromatic compounds.
Scientific Research Applications
1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of piperazine derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and selectivity. The piperazine and piperidine rings contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-Fluorobenzyl]piperidin-4-yl] [4-fluorophenyl] methanol
- **1-[3,4-Dichlorobenzyl]piperidin-4-yl] [4-fluorophenyl] methanol
- **1-[4-Bromobenzyl]piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
1-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-13-3-5-20(6-4-13)15-12-16(17(22(23)24)11-14(15)18)21-9-7-19(2)8-10-21/h11-13H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWQCMIBFRXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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